molecular formula C15H15FN2O2S B5884274 1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea

1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea

Cat. No.: B5884274
M. Wt: 306.4 g/mol
InChI Key: OZWAWLIIFMBWQG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea typically involves the reaction of 3,4-dimethoxyaniline with 3-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorophenyl groups contribute to its binding affinity and specificity. For example, in medicinal applications, the compound may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)thiourea
  • 1-(3,4-Dimethoxyphenyl)-3-(3-chlorophenyl)thiourea

Comparison: Compared to its analogs, 1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The methoxy groups also play a crucial role in enhancing the compound’s solubility and bioavailability.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWAWLIIFMBWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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